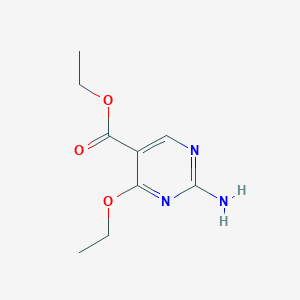

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate

Description

Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 2-amino group, a 4-ethoxy substituent, and a 5-carboxylate ester. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their versatility in drug design. This compound serves as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H13N3O3/c1-3-14-7-6(8(13)15-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) |

InChI Key |

JPFRIFFTJYDRED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl formate in the presence of ammonium acetate. The reaction proceeds through a series of steps including cyclization and esterification to form the desired compound. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with nucleic acid synthesis, which can lead to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate and analogous pyrimidine derivatives are summarized below. Key variations include substituent groups, positions, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Ethoxy vs. Hydroxyl: The ethoxy group in the target compound improves lipophilicity compared to hydroxyl analogs (e.g., Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate), which may enhance bioavailability . Amino vs. Trifluoromethyl: The 2-amino group enables hydrogen bonding, while the trifluoromethyl group in A288598 (similarity 0.91) provides metabolic stability and electron-withdrawing effects .

Positional Isomerism: Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (similarity 0.66) demonstrates how shifting substituents alters reactivity. The 4-amino group may hinder electrophilic substitution compared to the 2-position in the target compound .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic displacement or condensation, akin to methods in (e.g., POCl₃-mediated chlorination and Zn dehalogenation) .

- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate () is synthesized via halogenation, highlighting chloro groups as versatile handles for cross-coupling .

Biological Activity

Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group and an amino group, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 198.21 g/mol

- LogP (XLogP3) : 0.7

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 5

1. Antimicrobial Activity

Research indicates that ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or inhibition of key enzymes involved in microbial metabolism.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

- IC50 Values :

- COX-2 Inhibition:

- Comparison with Celecoxib (standard drug):

In vivo studies using carrageenan-induced paw edema models showed a significant reduction in inflammation when treated with ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate.

3. Anticancer Activity

Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate has shown promising results in anticancer research. It was evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study : A study on human promyelocytic leukemia HL-60 cells revealed that the compound reduced cell viability in a concentration-dependent manner.

| Concentration (µM) | Percentage of Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The mechanism of action involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis.

Structure–Activity Relationship (SAR)

The biological activity of ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate can be attributed to its structural features:

- Ethoxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Amino Group : Potentially interacts with biological receptors or enzymes.

- Pyrimidine Ring : Provides a scaffold for various modifications that can enhance activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.